molecular formula C13H15F2NO2 B11858119 (4-(Difluoromethoxy)phenyl)(piperidin-1-yl)methanone CAS No. 92704-84-2

(4-(Difluoromethoxy)phenyl)(piperidin-1-yl)methanone

Cat. No.: B11858119
CAS No.: 92704-84-2
M. Wt: 255.26 g/mol
InChI Key: HTLKTTLPQFAJJP-UHFFFAOYSA-N
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Description

(4-(Difluoromethoxy)phenyl)(piperidin-1-yl)methanone is a synthetic organic compound that features a piperidine ring and a difluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Difluoromethoxy)phenyl)(piperidin-1-yl)methanone typically involves the reaction of 4-(difluoromethoxy)benzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(Difluoromethoxy)phenyl)(piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(4-(Difluoromethoxy)phenyl)(piperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-(Difluoromethoxy)phenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, potentially inhibiting or activating their functions. The difluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Difluoromethoxy)phenyl)(piperidin-1-yl)methanone is unique due to the presence of both the difluoromethoxy group and the piperidine ring, which can confer specific chemical and biological properties. This combination can result in enhanced stability, binding affinity, and specificity in various applications.

Properties

CAS No.

92704-84-2

Molecular Formula

C13H15F2NO2

Molecular Weight

255.26 g/mol

IUPAC Name

[4-(difluoromethoxy)phenyl]-piperidin-1-ylmethanone

InChI

InChI=1S/C13H15F2NO2/c14-13(15)18-11-6-4-10(5-7-11)12(17)16-8-2-1-3-9-16/h4-7,13H,1-3,8-9H2

InChI Key

HTLKTTLPQFAJJP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(F)F

Origin of Product

United States

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